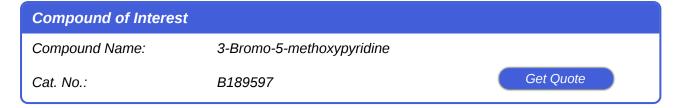


Spectroscopic Analysis of 3-Bromo-5methoxypyridine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for the key chemical intermediate, **3-Bromo-5-methoxypyridine**. Due to the limited availability of public experimental data, this guide focuses on presenting verified ¹H NMR data and established protocols for acquiring both ¹H and ¹³C NMR spectra.

Spectroscopic Data

The following tables summarize the available quantitative NMR data for **3-Bromo-5-methoxypyridine**.

Table 1: ¹H NMR Spectroscopic Data for **3-Bromo-5-methoxypyridine**

Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
8.28	Doublet (d)	1.6	H-6
8.24	Doublet (d)	2.4	H-2
7.36	Doublet of Doublets (dd)	2.4, 1.6	H-4
3.86	Singlet (s)	-	-ОСНз



Solvent: CDCl₃, Instrument Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for **3-Bromo-5-methoxypyridine**

Chemical Shift (δ) ppm

Experimental data not publicly available.

Experimental Protocols

The following sections detail the methodologies for the synthesis of **3-Bromo-5-methoxypyridine** and the acquisition of its NMR spectroscopic data.

Synthesis of 3-Bromo-5-methoxypyridine

To a 50 mL autoclave reactor equipped with a magnetic stirring bar, 3,5-dibromopyridine (9.962 g, 42.05 mmol) and an anhydrous methanol solution (40 mL) of sodium methoxide (4.559 g, 84.11 mmol) were added.[1] The reaction mixture was heated to 140°C for 48 hours.[1] Following the reaction, the mixture was cooled and poured into 100 mL of water.[1] The crude product was extracted with dichloromethane.[1] The combined organic phases were dried over magnesium sulfate, filtered, and concentrated under reduced pressure.[1] The final product was purified by silica-gel column chromatography using a hexane/ethyl acetate (10:1) eluent to yield **3-Bromo-5-methoxypyridine** as a white solid.[1]

NMR Spectroscopic Analysis

Instrumentation: All NMR spectra were acquired on a Bruker AVANCE-400 spectrometer operating at a frequency of 400 MHz for ¹H nuclei.[1]

Sample Preparation: A sample of **3-Bromo-5-methoxypyridine** was dissolved in deuterated chloroform (CDCl₃) for analysis.

¹H NMR Spectroscopy: Standard proton NMR spectra were acquired at room temperature.[1]

¹³C NMR Spectroscopy (General Protocol): For the acquisition of a proton-decoupled ¹³C NMR spectrum, the following general protocol is recommended:

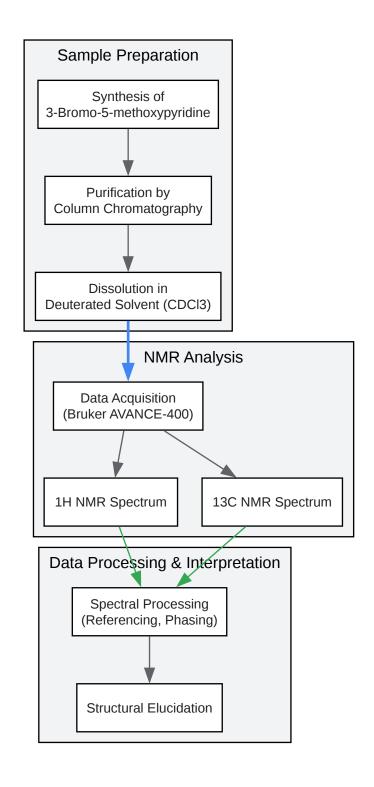


- Sample Preparation: Accurately weigh approximately 15-25 mg of the analyte and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
- Instrument Parameters:
 - Pulse Program: A standard single-pulse experiment with proton decoupling.
 - Relaxation Delay (D1): 2-5 seconds.
 - Spectral Width (SW): 0 to 220 ppm.
- Data Processing:
 - Referencing: The spectrum should be referenced to the residual CDCl₃ solvent peak at approximately 77.16 ppm.
 - Phasing and Baseline Correction: The spectrum should be phased and baseline corrected to ensure accurate peak identification.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the preparation and NMR analysis of a chemical sample like **3-Bromo-5-methoxypyridine**.





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Caption: General workflow for NMR analysis.



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References

- 1. rsc.org [rsc.org]
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